

Capeserod Hydrochloride: A Deep Dive into its Pharmacokinetics and Pharmacodynamics

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Compound of Interest

Compound Name: *Capeserod hydrochloride*

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Introduction

Capeserod hydrochloride (formerly known as SL65.0155) is a selective 5-HT₄ receptor partial agonist that has garnered research interest for its potential therapeutic applications. Initially investigated for its cognitive-enhancing properties in the context of Alzheimer's disease, it is now being repurposed for gastrointestinal disorders. This technical guide provides a comprehensive overview of the available preclinical data on the pharmacokinetics and pharmacodynamics of **Capeserod hydrochloride**, with a focus on its mechanism of action, in vitro and in vivo effects, and the experimental protocols used to elucidate these properties.

Pharmacodynamics

The primary mechanism of action of Capeserod is its interaction with the 5-hydroxytryptamine-4 (5-HT₄) receptor.

Receptor Binding and Functional Activity

Capeserod exhibits high affinity for human 5-HT₄ receptors. In vitro studies have demonstrated its activity as a partial agonist at different splice variants of the 5-HT₄ receptor, leading to the stimulation of cAMP production. However, its functional activity can vary depending on the tissue and species. For instance, in the rat esophagus, it has been observed to act as a 5-HT₄ antagonist.^{[1][2]}

Parameter	Value	Species/System	Reference
Ki (human 5-HT4 receptors)	0.6 nM	Human	[1][2]
Intrinsic Activity (cAMP production, 5-HT4(b) splice variant)	40-50% of serotonin's maximal effect	Cells expressing the human receptor	[1][2]
Intrinsic Activity (cAMP production, 5-HT4(e) splice variant)	40-50% of serotonin's maximal effect	Cells expressing the human receptor	[1][2]
pKb (rat esophagus)	8.81	Rat	[1][2]

Cognitive Enhancement

Preclinical studies in animal models have shown that Capeserod can improve cognitive performance in various tasks. These effects are believed to be mediated by its agonistic activity at 5-HT4 receptors.

Animal Model	Task	Effective Dose Range (p.o. or i.p.)	Observed Effect	Reference
Young Rats	Object Recognition	0.001 - 0.1 mg/kg	Improved retention at 24 hours	[1][2]
Aged Rats	Linear Maze	Not specified	Reversed cognitive deficits	[1]
Mice	Scopolamine-induced Water Maze Deficit	Not specified	Reversed cognitive deficits	[1]

The cognitive-enhancing effects of Capeserod were antagonized by the 5-HT4 antagonist SDZ 205,557, confirming the involvement of the 5-HT4 receptor.[1] Furthermore, a synergistic effect

on memory was observed when an inactive dose of Capeserod was co-administered with the cholinesterase inhibitor rivastigmine.[1]

Signaling Pathway

The binding of Capeserod to the 5-HT₄ receptor, a Gs-protein coupled receptor, initiates a signaling cascade that results in the production of cyclic AMP (cAMP).



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Caption: Capeserod-induced 5-HT₄ receptor signaling cascade.

Pharmacokinetics

As of late 2025, detailed quantitative pharmacokinetic data for **Capeserod hydrochloride** in humans, including parameters such as C_{max}, T_{max}, AUC, bioavailability, half-life, and comprehensive metabolism and excretion profiles, are not publicly available. The drug is currently under investigation in Phase 1 clinical trials for gastrointestinal disorders, and this information is expected to be generated during its clinical development.

Preclinical Administration

In preclinical studies, Capeserod has been administered via intraperitoneal (i.p.) and oral (p.o.) routes.[1][2]

Experimental Protocols

Receptor Binding and Functional Assays

Human 5-HT₄ Receptor Binding:

- Source: Membranes from COS-7 cells transiently expressing the human 5-HT₄(b) receptor.
- Radioligand: [³H]GR113808.

- Procedure: Membranes were incubated with the radioligand and varying concentrations of Capeserod. Non-specific binding was determined in the presence of a high concentration of unlabeled serotonin. The reaction was terminated by rapid filtration, and the radioactivity retained on the filters was measured by liquid scintillation counting.
- Data Analysis: K_i values were calculated from IC_{50} values using the Cheng-Prusoff equation.

cAMP Production Assay:

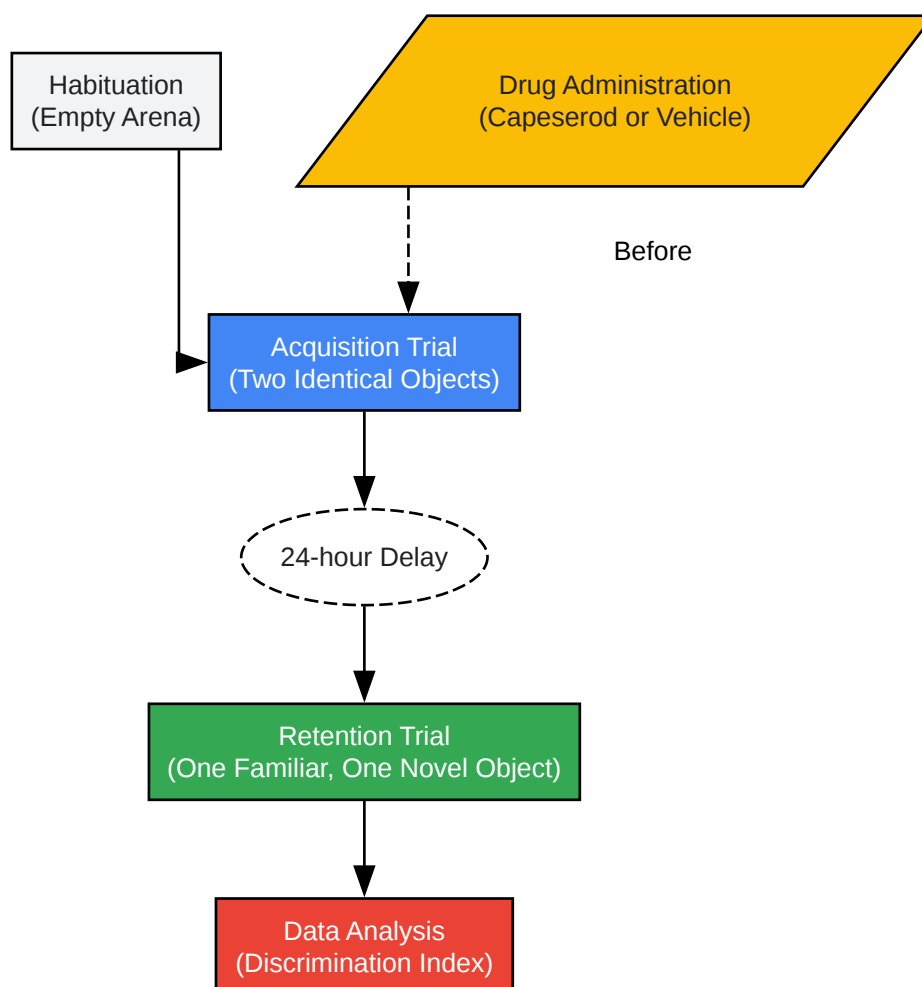
- Source: COS-7 cells expressing either the human 5-HT4(b) or 5-HT4(e) splice variants.
- Procedure: Cells were incubated with Capeserod for a specified time. The reaction was stopped, and the cells were lysed. The amount of cAMP produced was quantified using a commercially available assay kit.
- Data Analysis: The maximal effect of Capeserod was expressed as a percentage of the maximal effect produced by serotonin.

In Vivo Cognitive Function Studies

Object Recognition Task in Rats:

- Apparatus: A circular open field.
- Procedure:
 - Habituation: Rats were habituated to the empty open field.
 - Acquisition: Two identical objects were placed in the open field, and the rats were allowed to explore them.
 - Retention: After a 24-hour delay, one of the familiar objects was replaced with a novel object. The time spent exploring the familiar and novel objects was recorded.
- Drug Administration: Capeserod was administered either intraperitoneally or orally before the acquisition phase.

- Data Analysis: A discrimination index was calculated based on the exploration times for the novel and familiar objects.



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Caption: Experimental workflow for the object recognition task.

Safety and Tolerability

In preclinical studies, Capeserod was reported to be devoid of unwanted cardiovascular, gastrointestinal, or central nervous system effects at doses more than 100-fold higher than those that were effective in cognitive tests.[1]

Conclusion

Capeserod hydrochloride is a potent 5-HT₄ receptor partial agonist with well-documented pro-cognitive effects in preclinical models. Its mechanism of action via the 5-HT₄ receptor and subsequent cAMP signaling is established. While the pharmacodynamic profile is reasonably well-characterized in preclinical settings, a comprehensive understanding of its pharmacokinetic properties in humans awaits the public disclosure of data from ongoing and future clinical trials. The information presented in this guide, based on available scientific literature, provides a solid foundation for researchers and drug development professionals interested in this compound.

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